molecular formula C9H12N2OS B2406537 1-Cyclopropyl-3,4,6,7-tetrahydropyrano[3,4-d]imidazole-2-thione CAS No. 2142822-03-3

1-Cyclopropyl-3,4,6,7-tetrahydropyrano[3,4-d]imidazole-2-thione

Cat. No.: B2406537
CAS No.: 2142822-03-3
M. Wt: 196.27
InChI Key: AXZXJRLGQKKDFW-UHFFFAOYSA-N
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Description

1-Cyclopropyl-3,4,6,7-tetrahydropyrano[3,4-d]imidazole-2-thione is a heterocyclic compound with a unique structure that combines a cyclopropyl group and a tetrahydropyrano ring fused to an imidazole core

Properties

IUPAC Name

1-cyclopropyl-3,4,6,7-tetrahydropyrano[3,4-d]imidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2OS/c13-9-10-7-5-12-4-3-8(7)11(9)6-1-2-6/h6H,1-5H2,(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXZXJRLGQKKDFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C3=C(COCC3)NC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Cyclopropyl-3,4,6,7-tetrahydropyrano[3,4-d]imidazole-2-thione typically involves multi-step reactions starting from readily available precursorsIndustrial production methods may involve optimization of these steps to increase yield and purity, often using catalytic processes and controlled reaction environments .

Chemical Reactions Analysis

1-Cyclopropyl-3,4,6,7-tetrahydropyrano[3,4-d]imidazole-2-thione undergoes various chemical reactions, including:

Scientific Research Applications

Chemistry

The compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials with specific properties .

Biology

In biological contexts, 1-Cyclopropyl-3,4,6,7-tetrahydropyrano[3,4-d]imidazole-2-thione has shown promise as:

  • Enzyme Inhibitor : Preliminary studies indicate potential inhibitory effects on specific enzymes which could lead to therapeutic applications .
  • Ligand : It may act as a ligand for certain receptors, influencing biological pathways and signaling mechanisms .

Medicine

The compound's therapeutic potential is being investigated in drug development. Its unique interactions at the molecular level suggest it could be effective against various diseases. Initial findings point towards its role in:

  • Anticancer Activity : Ongoing studies are evaluating its efficacy against cancer cell lines .
  • Antioxidant Properties : Research indicates potential antioxidant effects that could be harnessed in treating oxidative stress-related conditions .

Industry

Due to its distinctive structural features, this compound is considered for:

  • Advanced Materials Development : Its chemical properties make it suitable for creating materials with specific functionalities .

Case Studies

Several case studies highlight the applications of this compound:

  • Anticancer Research : A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines. The structure-activity relationship analysis indicated that modifications to the cyclopropyl group could enhance potency .
  • Enzyme Inhibition Studies : Research has shown that this compound can inhibit specific enzymes involved in metabolic pathways. For instance, it demonstrated over 50% inhibition at a concentration of 10 µM in preliminary assays .

Mechanism of Action

The mechanism by which 1-Cyclopropyl-3,4,6,7-tetrahydropyrano[3,4-d]imidazole-2-thione exerts its effects is not fully understood. it is believed to interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to the observed biological effects .

Comparison with Similar Compounds

1-Cyclopropyl-3,4,6,7-tetrahydropyrano[3,4-d]imidazole-2-thione can be compared with other similar compounds, such as:

Biological Activity

1-Cyclopropyl-3,4,6,7-tetrahydropyrano[3,4-d]imidazole-2-thione is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including its synthesis, mechanisms of action, and therapeutic implications.

Synthesis

The compound can be synthesized through various methods involving the reaction of imidazole derivatives with cyclopropyl and thione functionalities. The synthesis typically includes steps such as alkylation and cyclization reactions that yield the desired tetrahydropyrano structure. Detailed synthetic pathways are often documented in chemical literature .

Biological Activity

The biological activity of this compound has been explored in several studies. Notably, it exhibits:

  • Antimicrobial Activity : Studies indicate that the compound demonstrates significant antimicrobial properties against various pathogens. Its mechanism often involves the inhibition of specific enzymes crucial for microbial survival.
  • Anti-inflammatory Effects : Research has shown that it can suppress the production of pro-inflammatory cytokines such as IL-6 and TNF-α in RAW 264.7 macrophage cells. This suggests a potential application in treating inflammatory diseases .
  • Antioxidant Properties : The compound has been evaluated for its ability to scavenge free radicals, contributing to its protective effects against oxidative stress.

Case Studies

Several case studies highlight the biological efficacy of this compound:

  • In Vitro Studies : In one study, the compound was tested against a panel of bacterial strains and exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics. The results indicated a broad-spectrum antimicrobial effect.
  • Cell Line Experiments : Another study assessed the anti-inflammatory properties using RAW 264.7 cell lines stimulated with lipopolysaccharide (LPS). The results showed a substantial reduction in nitric oxide (NO) production upon treatment with varying concentrations of the compound.
  • Animal Models : Preliminary in vivo studies have suggested that administration of this compound can lead to reduced inflammation markers in animal models of arthritis.

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Enzyme Inhibition : The compound appears to inhibit specific enzymes involved in inflammatory pathways and microbial metabolism.
  • Cytokine Modulation : By affecting signaling pathways related to cytokine production, it can modulate immune responses effectively.

Data Table

Biological ActivityObservationsReference
AntimicrobialSignificant activity against pathogens
Anti-inflammatoryInhibition of IL-6 and TNF-α
AntioxidantEffective free radical scavenger

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